molecular formula C8H13N3O2 B3394824 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine CAS No. 91678-86-3

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine

Cat. No.: B3394824
CAS No.: 91678-86-3
M. Wt: 183.21 g/mol
InChI Key: YVJMXVAGRMSWAW-UHFFFAOYSA-N
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Description

Chemical Identifier Summary 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine is an organic compound with the CAS Registry Number 91678-86-3 . It has a molecular formula of C 8 H 13 N 3 O 2 and a molecular weight of 183.21 g/mol . Research Applications and Value As a pyrazine derivative, this compound is of significant interest in scientific research. Pyrazines are a prominent class of heterocyclic compounds known for their diverse applications. While the specific biological activity and mechanism of action for this compound are not detailed in the available literature, structurally similar methoxy- and methyl-substituted pyrazines are extensively studied in the flavor and fragrance industry . These related compounds are key constituents in the aromas of roasted nuts, cocoa, chocolate, and baked goods, making them valuable for developing and enhancing food flavors . Consequently, this compound may serve as a critical intermediate or reference standard in synthetic organic chemistry, aroma and taste research, and the development of new functional materials. Handling and Usage This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling practices and determine the suitability of this compound for their specific research purposes.

Properties

IUPAC Name

6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-8(13-3)11-7(9)6(10-5)4-12-2/h4H2,1-3H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJMXVAGRMSWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)COC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668176
Record name 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91678-86-3
Record name 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine derivatives.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and methoxylation processes, as well as employing scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxymethyl groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazine N-oxides.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of azido or thio-substituted pyrazine derivatives.

Scientific Research Applications

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of functional materials.

    Biological Studies: It can be used in studies related to enzyme inhibition or as a probe for studying biological pathways.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and methoxymethyl groups can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine and related pyrazine derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Key Features Applications/Notes
This compound Not specified C₉H₁₅N₃O₂ 2-NH₂, 3-(CH₂OCH₃), 5-CH₃, 6-OCH₃ High polarity due to multiple oxygen-containing groups; steric bulk at position 3. Likely used in medicinal chemistry as an intermediate .
3-Methoxy-5-methylpyrazin-2-amine 89464-87-9 C₆H₉N₃O 2-NH₂, 3-OCH₃, 5-CH₃ Simpler structure with fewer substituents; lacks methoxymethyl group. Medical intermediate; lower molecular weight .
3-Chloro-5-methylpyrazin-2-amine 89182-14-9 C₅H₆ClN₃ 2-NH₂, 3-Cl, 5-CH₃ Chloro group is electron-withdrawing, altering reactivity compared to methoxy. Potential agrochemical applications .
5-(2-Methoxyethoxy)pyrazin-2-amine 13484-56-5 C₇H₁₁N₃O₂ 2-NH₂, 5-(OCH₂CH₂OCH₃) Extended alkoxy chain increases lipophilicity. May improve membrane permeability in drug design .
2-Methoxy-5-methylpyrazine 2882-22-6 C₆H₈N₂O 2-OCH₃, 5-CH₃ Lacks amine group; positional isomerism affects electronic distribution. Flavor/fragrance industry due to aroma .

Key Comparisons:

Substituent Effects :

  • The methoxymethyl group at position 3 in the target compound introduces steric hindrance and polarity, contrasting with the simpler methoxy (3-OCH₃) or chloro (3-Cl) groups in analogs. This may reduce reactivity in nucleophilic substitutions but enhance solubility .
  • The 6-methoxy group distinguishes the target compound from analogs like 2-Methoxy-5-methylpyrazine, where substituent positioning alters electronic effects (e.g., ring electron density) .

Biological Relevance: Compounds with amino groups at position 2 (e.g., 3-Methoxy-5-methylpyrazin-2-amine) are often intermediates in drug synthesis. The target compound’s additional methoxymethyl group could modulate pharmacokinetics, such as metabolic stability or target binding . Chloro-substituted analogs (e.g., 3-Chloro-5-methylpyrazin-2-amine) may exhibit higher reactivity in cross-coupling reactions, useful in agrochemical synthesis .

Synthetic Accessibility :

  • highlights a single-step synthesis for a related pyrazine oxide, suggesting that similar streamlined methods might apply to the target compound. However, the methoxymethyl group may require protective strategies to prevent undesired side reactions .

Biological Activity

6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine is a pyrazine derivative that has garnered attention for its potential biological activities. This compound features methoxy and methoxymethyl functional groups, which enhance its chemical reactivity and biological interactions. Its structural uniqueness positions it as a candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The presence of methoxy and methoxymethyl groups increases the compound's binding affinity and selectivity. This interaction may inhibit enzyme activity by occupying the active sites, thereby blocking substrate access. Such mechanisms are critical in drug development, especially for compounds targeting microbial or cancerous cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrazine derivatives have demonstrated significant inhibitory effects against various bacterial strains. The structural modifications in this compound could enhance these properties, making it a promising candidate for further investigation in antimicrobial therapies .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study highlighted that pyrazine derivatives can act as effective enzyme inhibitors. The introduction of polar groups into similar compounds has shown varying degrees of potency against specific enzyme targets, suggesting that this compound might exhibit comparable or enhanced enzyme inhibition capabilities .
  • Pharmacological Applications : In medicinal chemistry, this compound has been explored as a building block for synthesizing novel pharmaceuticals with potential anticancer properties. Its ability to modulate biological pathways through enzyme inhibition positions it as a valuable candidate for drug discovery .
  • In Vivo Studies : Preliminary in vivo studies on related pyrazine compounds have shown promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents. These findings suggest that this compound may also possess similar therapeutic potential .

Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Methoxy-3-(methoxymethyl)-5-methylpyrazineLacks amino groupModerate antimicrobial activity
6-Methoxy-3-(methyl)-5-methylpyrazin-2-amineLacks methoxymethyl groupLower enzyme inhibition
6-Methoxy-3-(methoxycarbonyl)-5-methylpyrazinContains carboxyl groupEnhanced binding affinity

The table above compares this compound with structurally similar compounds, indicating its unique functional groups contribute to superior biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Coupling Reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base, as demonstrated in the synthesis of structurally similar pyrazinamines (e.g., 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine) .
  • Reflux Conditions : Optimize chlorination or substitution steps using thionyl chloride under reflux, a method effective for pyrazine derivatives (e.g., 3-Chloro-5-methylpyrazin-2-amine) .
  • Purification : Employ recrystallization or column chromatography to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazinamine derivatives?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and methoxy/methoxymethyl groups.
  • X-ray Crystallography : Resolve ambiguous structural features, as applied to pyrazole-amine derivatives (e.g., halogenated tetrazol-5-amine regioisomers) .
  • Infrared (IR) Spectroscopy : Identify functional groups like amines and ethers via characteristic absorption bands .

Q. What purification and solubility challenges arise with methoxymethyl-substituted pyrazinamines, and how can they be addressed?

  • Methodology :

  • Solvent Selection : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 5-Bromo-6-methoxypyrazin-2-amine, which requires sonication and heating for dissolution .
  • Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane for polar derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for synthesizing methoxymethyl-substituted pyrazinamines?

  • Methodology :

  • Reaction Path Search : Apply quantum chemical calculations to model transition states and intermediates, as utilized by ICReDD for reaction optimization .
  • Machine Learning : Train models on existing pyrazine synthesis data to predict coupling agent efficiency or regioselectivity .

Q. How do methoxy and methoxymethyl substituents influence the reactivity and biological activity of pyrazinamine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-Methoxy-5-methylpyrazin-2-amine) and compare bioactivity in assays (e.g., antitubercular activity in vitro) .
  • Kinetic Studies : Monitor reaction rates of substitution reactions to assess steric/electronic effects of substituents .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazinamine derivatives?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources.
  • Controlled Replication : Reproduce experiments with standardized protocols (e.g., XTT assay for cytotoxicity) .

Q. What experimental designs are optimal for assessing the environmental or metabolic stability of methoxymethyl-substituted pyrazinamines?

  • Methodology :

  • Oxidation/Reduction Studies : Expose compounds to oxidizing agents (e.g., H2O2H_2O_2) or liver microsomes to simulate metabolic pathways .
  • Degradation Kinetics : Monitor stability under varying pH/temperature using HPLC .

Key Considerations

  • Regioselectivity : Methoxymethyl groups may sterically hinder substitution at the 3-position; use directing groups (e.g., amino) to control reactivity .
  • Stability : Store compounds at -80°C in amber vials to prevent degradation .
  • Ethical Compliance : Adhere to guidelines prohibiting human/animal testing unless explicitly approved .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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